

# Technical Support Center: Ethanol Precipitation of Small RNA

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## Compound of Interest

Compound Name: Ethanol

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This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with the **ethanol** precipitation of small RNA fragments, such as microRNAs (miRNAs) and small interfering RNAs (siRNAs).

## Frequently Asked Questions (FAQs)

Q1: Why is my small RNA yield consistently low after **ethanol** precipitation?

Low recovery of small RNA is a common issue that can stem from several factors. For short nucleic acids like miRNA, a higher volume of **ethanol** is often required for efficient precipitation.<sup>[1]</sup> Additionally, the concentration of RNA in the initial sample can impact recovery; lower concentrations are more difficult to precipitate without the aid of a carrier.<sup>[2]</sup> Incubation time and temperature also play a crucial role, with overnight incubation at -20°C generally yielding better results for small RNAs compared to shorter incubation times.<sup>[1]</sup>

Q2: What is the optimal amount of **ethanol** to use for precipitating small RNAs?

For small RNA fragments like miRNA, a higher **ethanol**-to-sample volume ratio is recommended. Studies have shown that for short RNA and DNA sequences, recovery rates increase with a greater volume of **ethanol**.<sup>[1]</sup> While a 2.5-fold volume of **ethanol** is common for larger RNA, using a 3-fold or even 4-fold volume can significantly improve the yield of small RNAs.<sup>[1]</sup>

Q3: Does the choice of salt and its concentration matter for small RNA precipitation?

Yes, the type and concentration of salt are critical. Sodium acetate (NaOAc) at a final concentration of 0.3 M is a common choice for routine RNA precipitation.[3] However, for small nucleic acid fragments (<100 nucleotides), the addition of MgCl<sub>2</sub> to a final concentration of 0.01 M can enhance precipitation efficiency.[1] One study indicated that for miRNA, using MgCl<sub>2</sub> alone resulted in the maximum recovery rate with **ethanol**. [1]

Q4: Is a co-precipitant necessary for small RNA recovery?

For low concentrations of RNA, a co-precipitant, also known as a carrier, is highly recommended to improve the recovery of small nucleic acid fragments.[2][4] Glycogen and linear polyacrylamide (LPA) are commonly used inert carriers that co-precipitate with the RNA, forming a more substantial and visible pellet.[4][5][6] Glycogen, in particular, has been shown to achieve high recovery rates for miRNAs when used with **ethanol**. [1]

Q5: What are the optimal incubation temperature and time for precipitating small RNA?

For small nucleic acids, longer incubation at low temperatures is generally beneficial.[1] Overnight incubation at -20°C has been shown to yield significantly higher recovery of miRNA compared to a 2-hour incubation at the same temperature.[1] While incubation at -80°C is sometimes used, some studies suggest it may reduce nucleic acid precipitation.[1][3] Incubation on ice for 15-30 minutes can also be sufficient, especially for higher concentrations of nucleic acids.[7]

Q6: How can I avoid salt contamination in my final small RNA sample?

Salt contamination can inhibit downstream applications. To minimize this, it is crucial to perform a wash step with 70-80% cold **ethanol** after pelleting the RNA.[5][8] This wash step removes residual salts that may be trapped in the pellet.[8] After the wash, it is important to carefully remove all the supernatant and briefly air-dry the pellet to evaporate any remaining **ethanol** before resuspension.[4][5]

## Troubleshooting Guide

Problem	Potential Cause	Recommended Solution
Low or No RNA Pellet	Insufficient ethanol volume for small fragments.	Increase the ethanol volume to 3-4 times the sample volume. <a href="#">[1]</a>
Low initial RNA concentration.	Add a co-precipitant like glycogen (to a final concentration of 1 µg/mL) or linear polyacrylamide to aid precipitation. <a href="#">[5]</a> <a href="#">[8]</a>	
Suboptimal incubation conditions.	Increase incubation time. For small RNAs, overnight incubation at -20°C is often optimal. <a href="#">[1]</a>	
Inadequate centrifugation force or time.	For short nucleic acids, a higher centrifugal force (up to 21,000 x g) may be required. <a href="#">[1]</a> Centrifuge for at least 15-30 minutes. <a href="#">[4]</a> <a href="#">[5]</a>	
Poor A260/A230 Ratio	Guanidinium salt carryover from lysis buffer.	Ensure that the wash steps are performed correctly and that the column does not come into contact with the flow-through. <a href="#">[9]</a>
Residual ethanol in the final sample.	After the final wash, centrifuge briefly again and remove any remaining ethanol with a fine pipette tip. Allow the pellet to air-dry completely.	
RNA Degradation	RNase contamination.	Maintain an RNase-free environment. Use certified RNase-free reagents, tips, and tubes. Always wear gloves. <a href="#">[9]</a> <a href="#">[10]</a>

Improper storage of RNA.	Store purified RNA at -70°C or -80°C for long-term stability.[9] [11]	
Difficulty Resuspending Pellet	Over-dried pellet.	Avoid over-drying the pellet. Air-dry just until the ethanol has evaporated. If necessary, warm the resuspension buffer slightly and pipette gently up and down.
Large, white pellet that is difficult to dissolve.	This may indicate excessive salt precipitation. Ensure the 70-80% ethanol wash is performed thoroughly to remove salts.[8]	

## Quantitative Data Summary

Table 1: Effect of **Ethanol** Volume on Small RNA (miRNA) Recovery

Ethanol:Sample Ratio	Average Recovery Rate (%)
2:1	~59%
3:1	~74%
4:1	~85%
Data adapted from a systematic investigation of nucleic acid precipitation.[1]	

Table 2: Influence of Incubation Conditions on miRNA Recovery

Incubation Condition	Average Recovery Rate (%)
-20°C Overnight	61%
4°C Overnight	~72% (for primers, data for miRNA not specified)
-20°C for 2 hours	53%
-80°C for 5 minutes	Lower recovery observed
Data adapted from a systematic investigation of nucleic acid precipitation.[1]	

Table 3: Comparison of Salts for miRNA Precipitation with **Ethanol**

Salt (Final Concentration)	Average Recovery Rate (%)
MgCl <sub>2</sub> (0.01 M)	80%
NaOAc (0.3 M)	Not specified for miRNA alone, but effective for primers (88%)
Data adapted from a systematic investigation of nucleic acid precipitation.[1]	

Table 4: Effect of Co-precipitants on miRNA Recovery with **Ethanol**

Co-precipitant	Average Recovery Rate (%)
Glycogen	89%
Linear Polyacrylamide (LPA)	Not specified for miRNA, but effective for PCR products
Data adapted from a systematic investigation of nucleic acid precipitation.[1]	

## Experimental Protocols

## Protocol 1: Standard **Ethanol** Precipitation of Small RNA

This protocol is suitable for routine precipitation of small RNA from purified samples.

- **Sample Preparation:** Start with an aqueous solution of RNA. If the volume is less than 200  $\mu\text{L}$ , it can be helpful to add RNase-free water to reach 200  $\mu\text{L}$ .[\[4\]](#)
- **Add Salt:** Add 1/10th volume of 3 M Sodium Acetate (NaOAc), pH 5.2.[\[5\]](#) Mix thoroughly.
- **Add **Ethanol**:** Add 3 volumes of cold 95-100% **ethanol**.[\[1\]](#)[\[5\]](#) Mix by inverting the tube several times.
- **Incubation:** Incubate the mixture at  $-20^{\circ}\text{C}$  overnight for optimal recovery of small RNAs.[\[1\]](#) Alternatively, incubate at  $-70^{\circ}\text{C}$  for at least 30 minutes.[\[5\]](#)
- **Centrifugation:** Centrifuge at 14,000-21,000 x g for 15-30 minutes at  $4^{\circ}\text{C}$  to pellet the RNA.[\[1\]](#)[\[5\]](#)
- **Wash:** Carefully decant the supernatant without disturbing the pellet. Add 500  $\mu\text{L}$  of cold 70-80% **ethanol** to wash the pellet.[\[5\]](#)[\[8\]](#)
- **Second Centrifugation:** Centrifuge at 12,000-16,000 x g for 5 minutes at  $4^{\circ}\text{C}$ .[\[3\]](#)[\[10\]](#)
- **Drying:** Carefully remove all the supernatant. Air-dry the pellet for 5-10 minutes. Do not over-dry.
- **Resuspension:** Resuspend the RNA pellet in an appropriate volume of RNase-free water or buffer (e.g., 10 mM Tris-HCl, pH 7.0).[\[5\]](#)

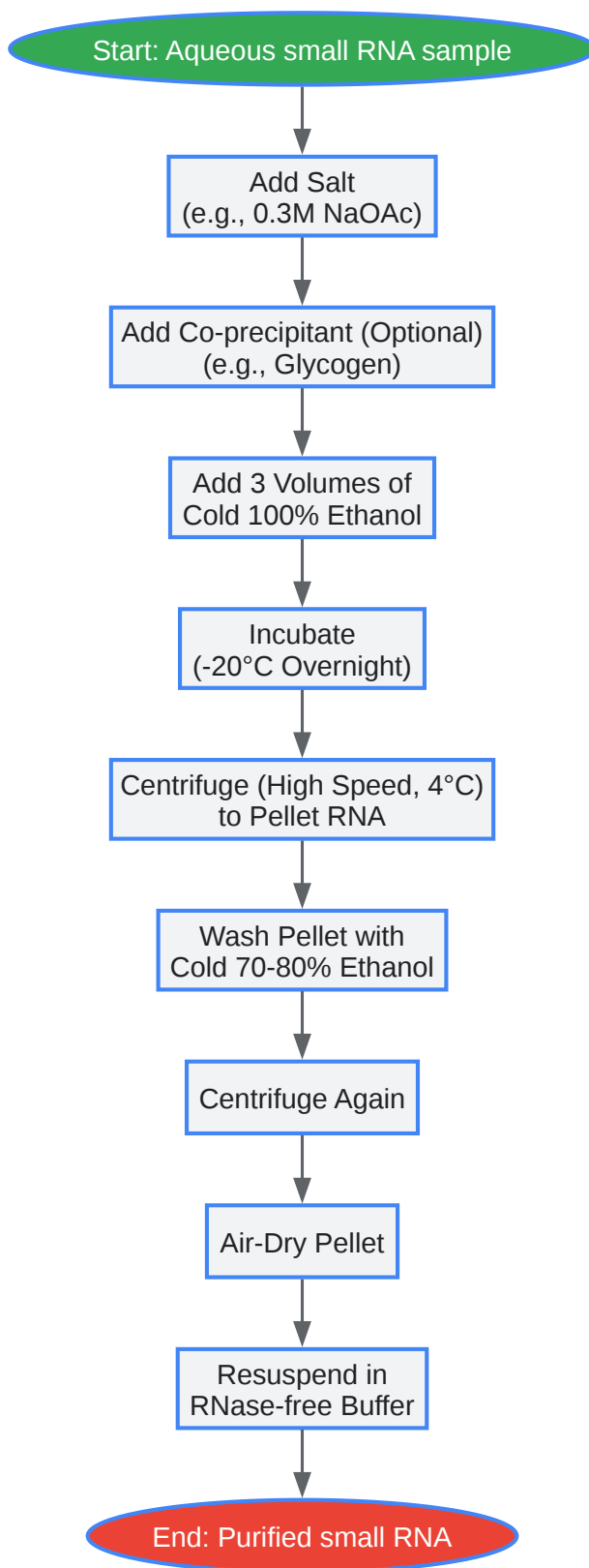
## Protocol 2: High-Efficiency Precipitation of Small RNA using a Co-precipitant

This protocol is optimized for low-concentration samples of small RNA.

- **Sample Preparation:** Begin with your aqueous RNA solution.
- **Add Salt and Co-precipitant:** Add 1/10th volume of 3 M NaOAc, pH 5.2.[\[5\]](#) Add 1-2  $\mu\text{L}$  of an RNase-free glycogen solution (e.g., 20 mg/mL) or linear polyacrylamide.[\[4\]](#)[\[5\]](#) Mix well.

- Add **Ethanol**: Add 3 volumes of cold 100% **ethanol**.[\[1\]](#) Mix thoroughly by inversion.
- Incubation: Incubate at -20°C overnight or at -80°C for at least 1 hour.[\[3\]](#)
- Centrifugation: Centrifuge at high speed ( $\geq 16,000 \times g$ ) for 25-30 minutes at 4°C.[\[3\]](#)[\[8\]](#)
- Wash: Carefully discard the supernatant. Wash the pellet with 1 mL of cold 70% **ethanol**.[\[8\]](#)
- Second Centrifugation: Centrifuge at high speed for 10 minutes at 4°C.[\[4\]](#)
- Drying: Remove all residual **ethanol**. Air-dry the pellet.
- Resuspension: Dissolve the pellet in a suitable volume of RNase-free buffer.

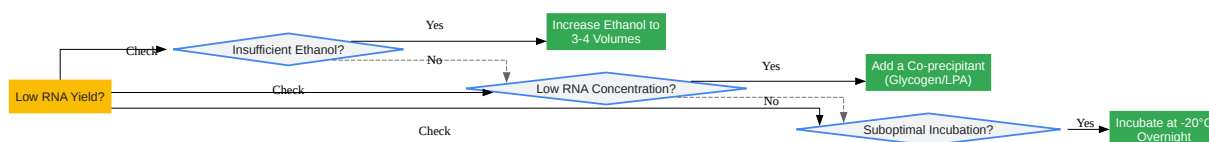
## Visualizations



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Caption: Workflow for small RNA **ethanol** precipitation.





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Caption: Troubleshooting logic for low small RNA yield.

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